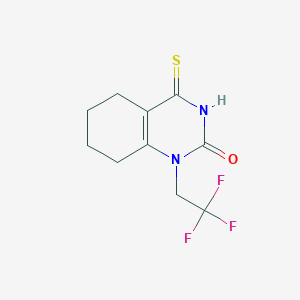

4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Description

4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a bicyclic heterocyclic compound featuring a partially saturated quinazolinone core substituted with a sulfanylidene (C=S) group at position 4 and a 2,2,2-trifluoroethyl moiety at position 1. The octahydroquinazolinone scaffold confers conformational rigidity, while the trifluoroethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-sulfanylidene-1-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2OS/c11-10(12,13)5-15-7-4-2-1-3-6(7)8(17)14-9(15)16/h1-5H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGMKWQGMJYACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy: Cyclization of Precursors to Octahydroquinazolinone

The fundamental scaffold, octahydroquinazolin-2-one, is typically synthesized via cyclization reactions involving urea or thiourea derivatives and cyclic diketones or aldehydes. A notable method is a one-pot synthesis based on the Biginelli reaction, which has been adapted for octahydroquinazolinone derivatives.

- Biginelli-type One-Pot Synthesis : This method uses 5,5-dimethyl-1,3-cyclohexanedione, urea or thiourea, and aromatic aldehydes in the presence of a catalytic amount of concentrated sulfuric acid in water as a green solvent. This approach avoids organic solvents and toxic metal catalysts, leading to higher yields and simpler work-up procedures. The reaction proceeds efficiently under mild conditions, favoring the formation of the octahydroquinazolinone ring system.

Introduction of the Sulfanylidene Group at Position 4

The 4-sulfanylidene (thione) substitution on the quinazolinone ring is typically introduced by using thiourea instead of urea in the cyclization step or by subsequent sulfurization reactions.

Thiourea as a Sulfur Source : When thiourea replaces urea in the Biginelli-type synthesis, the resulting product contains a thiocarbonyl group at position 4, forming the 4-sulfanylidene derivative. This substitution is crucial for biological activity and alters the electronic properties of the molecule.

Post-Cyclization Sulfurization : Alternatively, the oxo group at position 4 of the quinazolinone can be converted to a thione by treatment with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). These reagents facilitate the replacement of the oxygen atom with sulfur, yielding the 4-sulfanylidene functionality.

Incorporation of the 2,2,2-Trifluoroethyl Substituent at N-1

The trifluoroethyl group is introduced at the nitrogen atom in position 1 of the octahydroquinazolinone ring through alkylation reactions.

N-Alkylation with 2,2,2-Trifluoroethyl Halides : The nitrogen at position 1 is alkylated using 2,2,2-trifluoroethyl bromide or chloride under basic conditions. Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF). This step is typically performed after the formation of the quinazolinone ring to ensure regioselectivity and to avoid side reactions.

Alternative Synthetic Routes : In some patented methods, the trifluoroethyl substituent is introduced earlier in the synthetic sequence by using appropriately substituted amines or intermediates bearing the trifluoroethyl group, which then undergo cyclization to form the final heterocyclic structure.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | 5,5-Dimethyl-1,3-cyclohexanedione, thiourea, aromatic aldehyde, H2SO4 (cat.), water, reflux | Formation of 4-sulfanylidene octahydroquinazolinone core |

| 2 | N-Alkylation | 2,2,2-Trifluoroethyl bromide, base (K2CO3/NaH), DMF, room temp to reflux | Alkylation at N-1 to introduce trifluoroethyl group |

| 3 | Purification | Crystallization or chromatography | Isolation of pure 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

Detailed Research Findings and Optimization

Catalyst and Solvent Effects : The use of concentrated sulfuric acid as a catalyst in aqueous medium has been shown to enhance yield and reduce reaction time compared to traditional organic solvents and acid catalysts.

Green Chemistry Advantages : The aqueous one-pot synthesis minimizes hazardous waste and operational hazards, aligning with green chemistry principles.

Regioselectivity and Purity : The stepwise approach—first forming the core ring system with the thione group, followed by selective N-alkylation—provides high regioselectivity and purity, essential for pharmaceutical applications.

Alternative Sulfurization : When post-cyclization sulfurization is employed, reagents like Lawesson’s reagent provide efficient conversion but require careful control of reaction conditions to avoid over-thionation or decomposition.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Advantages | Challenges |

|---|---|---|---|

| Core ring formation | Biginelli-type cyclocondensation in water with H2SO4 catalyst | High yield, green solvent, simple work-up | Limited to specific aldehyde substrates |

| Introduction of 4-sulfanylidene | Use of thiourea in place of urea or sulfurization post-cyclization | Direct incorporation of thione, improved biological activity | Requires precise control to avoid side products |

| N-1 Trifluoroethyl substitution | N-alkylation with 2,2,2-trifluoroethyl halides under basic conditions | High regioselectivity, straightforward | Sensitive to reaction conditions, possible side alkylation |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amines or other reduced derivatives.

Substitution: : Various substituted quinazolinones.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, while the sulfanylidene group may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including sulfanylidene groups, quinazolinone/triazoloquinazolinone cores, or trifluoroalkyl substituents:

3-(2-Hydroxyethyl)-2-Sulfanylidene-1H-Quinazolin-4-one

- Structure: Aromatic quinazolinone core with a sulfanylidene group at position 2 and a hydrophilic 2-hydroxyethyl substituent at position 3 .

- Key Differences :

- The hydroxyethyl group increases hydrophilicity compared to the trifluoroethyl group in the target compound.

- The absence of octahydro saturation reduces conformational rigidity.

2-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Sulfanyl}-6,6-Dimethyl-9-Phenyl-5,6,7,9-Tetrahydro[1,2,4]Triazolo[5,1-b]Quinazolin-8(4H)-one

- Structure: Triazoloquinazolinone fused with a tetrahydro ring system, substituted with methoxyphenyl and phenyl groups .

- Key Differences :

- The triazolo ring introduces additional nitrogen atoms, altering electronic properties.

- Bulkier substituents (methoxyphenyl, phenyl) increase molecular weight (474.58 g/mol) and logP (4.7373), suggesting higher lipophilicity than the target compound.

2-Sulfanylidene-2,4-Dihydro[1,2,4]Triazolo[5,1-b]Quinazolin-9(1H)-one

- Key Differences :

- Smaller molecular weight (218.23 g/mol) and fewer substituents reduce steric hindrance.

- The absence of trifluoroethyl limits metabolic stability.

Physicochemical Properties Comparison

Functional Implications of Substituents

Trifluoroethyl vs. Hydroxyethyl: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the hydroxyethyl substituent in , which would lower logP.

Sulfanylidene Position :

- The sulfanylidene group at position 4 in the target compound (vs. position 2 in ) may alter hydrogen-bonding interactions or metal-binding affinity, influencing biological activity.

Biological Activity

4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a quinazolinone core substituted with a sulfanylidene group and a trifluoroethyl moiety. The presence of these functional groups may influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-sulfanylidene derivatives exhibit significant antimicrobial activities. For instance, derivatives with sulfanylidene groups have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In particular:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives.

- Comparative analysis showed that certain sulfanylidene compounds had lower MIC values than conventional antibiotics like ampicillin .

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies demonstrate that:

- Compounds with sulfanylidene functionalities exhibit notable antioxidant activity.

- A study reported an antioxidant activity percentage of up to 84.01% for some derivatives when tested against free radicals .

Cytotoxic Effects

Research has explored the cytotoxic effects of related compounds on various cancer cell lines. For example:

- A phenotypic screening method identified several compounds capable of inhibiting cell division in A549 lung cancer cells.

- The cytotoxicity was quantified with IC50 values in the nanomolar range for several active compounds .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-sulfanylidene derivatives. The results indicated:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Pseudomonas aeruginosa | 16 |

| Compound C | Escherichia coli | 32 |

The results suggest that these compounds could be developed into effective antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties:

| Compound | DPPH Scavenging Activity (%) | FRAP (mmol/g) |

|---|---|---|

| Compound A | 84.01 | 20.1 |

| Compound B | 76.50 | 18.5 |

These findings highlight the potential of these compounds in combating oxidative stress-related diseases.

The biological activities of 4-sulfanylidene derivatives are believed to arise from their ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. The sulfanylidene group may enhance reactivity towards free radicals or microbial enzymes, contributing to their observed effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-octahydroquinazolin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of allyl isothiocyanate derivatives and amino-substituted benzoic acids. Ethanol or methanol under reflux (70–80°C) with triethylamine as a catalyst is recommended for introducing the sulfanylidene moiety. Purification via recrystallization (ethanol/water mixtures) ensures high yields . Microwave-assisted synthesis can reduce reaction times and improve efficiency for intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : Use H NMR and C NMR to confirm proton and carbon environments, particularly the trifluoroethyl group ( ppm for ). IR spectroscopy identifies the thione (C=S) stretch (~1200–1250 cm). X-ray crystallography resolves planar conformations of the tetrahydroquinazoline core and hydrogen-bonding networks (e.g., N–H⋯O interactions) . HRMS validates molecular mass within ±2 ppm error .

Q. How can researchers assess the compound's stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC under controlled humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation products (e.g., oxidation of the sulfanylidene group) and correlate with spectral changes .

Advanced Research Questions

Q. What mechanistic role does the trifluoroethyl group play in modulating biological activity?

- Methodological Answer : The -CF group enhances metabolic stability via steric hindrance and electron-withdrawing effects. Compare pharmacokinetics (e.g., half-life, clearance) with non-fluorinated analogs using in vitro microsomal assays. Molecular docking studies (PDB-based) can reveal interactions with hydrophobic pockets in target proteins .

Q. How can contradictions in reported biological activities of quinazolinone derivatives be resolved?

- Methodological Answer : Standardize assay protocols (e.g., fixed concentrations, cell lines, and incubation times). For antimicrobial studies, use Clinical and Laboratory Standards Institute (CLSI) guidelines. Pair in vitro results with in silico ADMET predictions to identify false positives .

Q. What strategies elucidate the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Quantify bioaccumulation potential (log ) via shake-flask HPLC. Use zebrafish embryos (Danio rerio) for acute toxicity (LC) and genotoxicity assays (comet assay) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Synthesize analogs with variations in the sulfanylidene moiety (e.g., replacing S with O or Se) and trifluoroethyl chain length. Test against panels of enzymes (e.g., kinases, cytochrome P450) to map selectivity profiles. QSAR models using Hammett constants () and Hansch parameters improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.